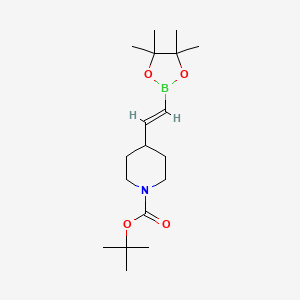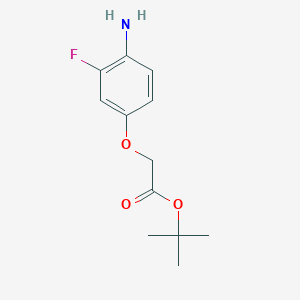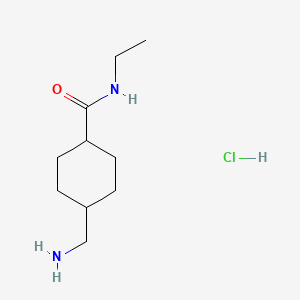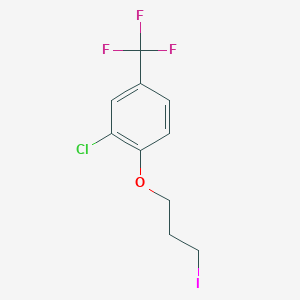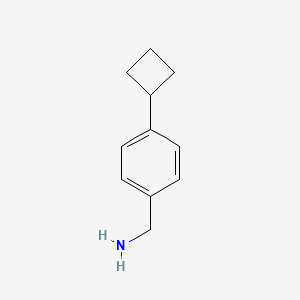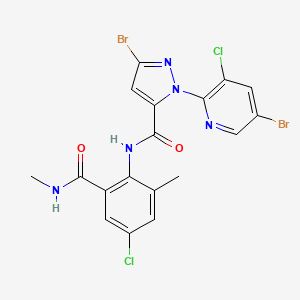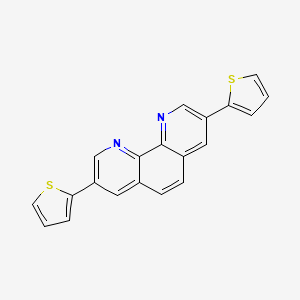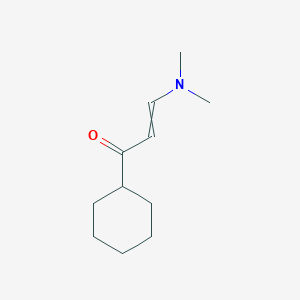
1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one
Übersicht
Beschreibung
1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, also known by its IUPAC name as (E)-1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one , is an organic compound with the chemical formula C₁₁H₁₉NO . It falls under the category of ketones and exhibits interesting properties due to its unique structure. The compound consists of a cyclohexyl ring, a dimethylamino group, and a propenone functional group .
Molecular Structure Analysis
Chemical Reactions Analysis
- Substitution reactions : The cyclohexyl ring can undergo substitution reactions with appropriate reagents .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Proton Acceptance and Hydrogen Bonding
1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one, due to its electron-donating dimethylamino groups, acts as an excellent proton acceptor. Its carbonyl units are particularly adept at forming intra- and intermolecular hydrogen bonds. This characteristic has been explored through structural techniques like X-ray and neutron diffraction, spectroscopy, and density functional calculations. Such properties are valuable in the formation of one- and two-dimensional H-bridged polymers, as demonstrated in co-crystallization studies of its derivatives (Pleier et al., 2003).
Reactivity in Cycloaddition Reactions
The compound has been studied for its reactivity in 1,3-dipolar cycloaddition reactions. Using density functional theory (DFT) and the distortion/interaction model, its regiochemistry with various nitrilimines was investigated. These reactions exhibit an asynchronous concerted mechanism, as indicated by analysis of geometries and bond orders at the transition state structures (Moeinpour & Khojastehnezhad, 2015).
Involvement in Microwave-Assisted Cycloaddition
The compound is involved in microwave-assisted [2+2] cycloadditions with electron-poor acetylenes, yielding functionalized succinates. This process is notably efficient and versatile, applicable to various derivatives like dihydrothiazoline (Bezenšek et al., 2010).
Photophysical Studies
In photophysical studies, 1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one has been utilized to understand the behavior of certain probes in biological systems. Its emission properties in various solvents were studied, revealing insights into the effects of solvent polarity and basicity on the emission maxima of these compounds. This understanding is crucial in peptide and protein studies, where solvent properties can significantly affect molecular behavior (Moreno Cerezo et al., 2001).
Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in the synthesis of several biologically active compounds, such as osimertinib. Its structural and chemical properties make it suitable for creating derivatives that exhibit potential biological activities, especially in cancer treatment (Zou et al., 2018).
Nonlinear Optical Properties
1-Cyclohexyl-3-(dimethylamino)prop-2-en-1-one derivatives have been synthesized and investigated for their nonlinear optical properties. These studies are significant for developing materials for optical device applications like optical limiters, as these compounds exhibit distinct nonlinear absorption behavior at varying laser intensities (Rahulan et al., 2014).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVDNFZPYRBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 69155859 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



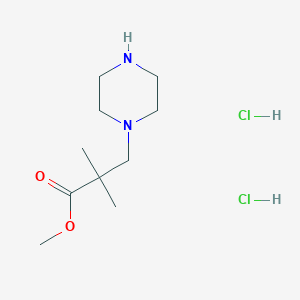
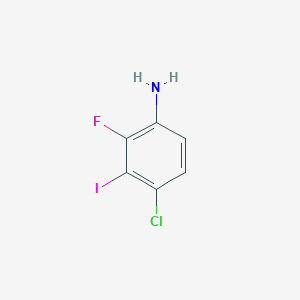

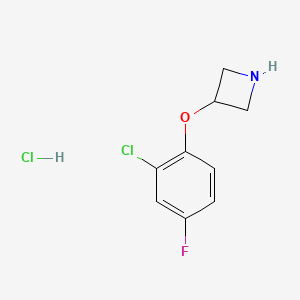
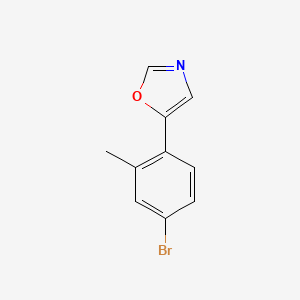
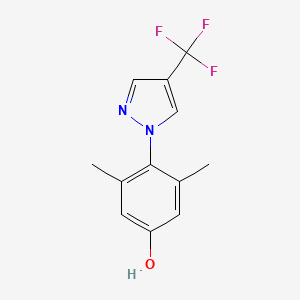
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)
